2-Methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride
Overview
Description
2-Methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride typically involves multiple steps, starting from readily available precursors. The process includes:
Coupling Reaction: The brominated pyridine is then coupled with a piperidine derivative.
Formation of Oxadiazole Ring: This step involves the cyclization of the intermediate to form the oxadiazole ring.
Hydrogenation: The final step includes catalytic hydrogenation to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for hydrogenation and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can be performed on the oxadiazole ring.
Substitution: The pyridine ring can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for bromination.
Major Products:
Oxidation: Oxidized derivatives of the piperidine moiety.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-Methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds such as piperine and piperidinone share structural similarities.
Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole exhibit similar chemical properties.
Uniqueness: 2-Methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride is unique due to its specific combination of a pyridine ring, piperidine moiety, and oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(6-methylpyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O.2ClH/c1-10-3-2-4-12(16-10)14-17-13(19-18-14)9-11-5-7-15-8-6-11;;/h2-4,11,15H,5-9H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRIAZCAEZJZNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NOC(=N2)CC3CCNCC3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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